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Compound of Interest

Compound Name:
4-Cyclohexylpiperidine

hydrochloride

CAS No.: 60601-62-9

Cat. No.: B1628300 Get Quote

Executive Summary
4-Cyclohexylpiperidine hydrochloride (CAS: 5322-82-7) is a bicyclic secondary amine salt

characterized by a saturated piperidine ring substituted at the para position (C4) with a

cyclohexyl group. Unlike its aromatic analog 4-phenylpiperidine, this compound possesses a

fully saturated, lipophilic architecture, imparting distinct steric and electronic properties.

It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of

NMDA receptor antagonists (e.g., Ifenprodil analogs) and Sigma receptor ligands. Its high

lipophilicity (LogP ~3.3 for the free base) and conformational rigidity make it an ideal scaffold

for probing hydrophobic pockets in G-protein-coupled receptors (GPCRs) and ion channels.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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Property Data Note

CAS Number 5322-82-7 Hydrochloride Salt

Free Base CAS 14446-73-2 4-Cyclohexylpiperidine

Chemical Formula C₁₁H₂₁N[1] · HCl

Molecular Weight 203.75 g/mol
167.29 (Free Base) + 36.46

(HCl)

Appearance
White to off-white crystalline

solid
Hygroscopic nature possible

Melting Point ~310 °C
High thermal stability; may

sublime or decompose

Solubility
Soluble in Water, Methanol,

DMSO

Limited solubility in non-polar

solvents (Hexane, Et₂O)

pKa (Calc.) ~10.5 - 11.0
Typical for secondary cyclic

amines

LogP (Free Base) ~3.3
Highly lipophilic compared to

piperidine (LogP 0.84)

Structural Conformation
The molecule exists predominantly in a chair-chair conformation. The bulky cyclohexyl group at

position 4 occupies the equatorial position of the piperidine ring to minimize 1,3-diaxial

interactions. This rigid, extended structure is critical for its binding affinity in deep hydrophobic

protein clefts.

Synthetic Pathways
The synthesis of 4-cyclohexylpiperidine hydrochloride typically proceeds via the exhaustive

reduction of aromatic precursors. Two primary routes are employed depending on the starting

material availability.
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Route A: Catalytic Hydrogenation of 4-Phenylpiperidine
(Standard)
This method involves the reduction of the phenyl ring of 4-phenylpiperidine. It requires a

catalyst capable of reducing benzene rings, such as Platinum Oxide (Adams' Catalyst) or

Rhodium on Carbon (Rh/C), often under acidic conditions (Acetic Acid) to facilitate the reaction

and form the salt immediately.

Route B: Reduction of 4-Cyclohexylpyridine
An alternative route uses 4-cyclohexylpyridine. This requires the reduction of the pyridine ring,

which is generally easier than reducing a benzene ring but still requires noble metal catalysis

(Pt/C or Pd/C) under pressure.
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Phenyl Reduction
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4-Cyclohexylpyridine
(Aromatic Heterocycle)

Pyridine Reduction
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Crystallization
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Caption: Synthetic logic flow for the production of 4-cyclohexylpiperidine HCl via catalytic

hydrogenation.

Reactivity & Derivatization
As a secondary amine, 4-cyclohexylpiperidine is a potent nucleophile. In drug discovery, it is

rarely the final drug but rather a "warhead" or structural linker.

Key Reactions
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N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base (K₂CO₃/DIEA) to

form tertiary amines.

Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)₃ to form N-

substituted derivatives.

Amide Coupling: Reaction with carboxylic acids using EDC/HOBt or HATU to form amides.

Self-Validating Protocol: N-Alkylation Monitoring

Step 1: Dissolve 4-cyclohexylpiperidine HCl in DMF.

Step 2: Add 3.0 eq. of K₂CO₃ (Crucial to neutralize HCl and liberate the free base).

Step 3: Add 1.1 eq. of Alkyl Halide. Heat to 60°C.

Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material

(secondary amine) will stain strongly with Ninhydrin (Red/Pink), while the product (tertiary

amine) will typically stain with Dragendorff’s reagent or Iodine, but not Ninhydrin.

Applications in Medicinal Chemistry
The 4-cyclohexylpiperidine moiety is a "privileged scaffold" used to modulate the

physicochemical properties of a drug candidate.

NMDA Receptor Antagonists
The structural similarity to Ifenprodil and Traxoprodil is notable. These drugs contain a 4-

benzylpiperidine core. Replacing the benzyl group with a cyclohexyl group increases metabolic

stability (avoiding hydroxylation of the phenyl ring) and alters the entropic penalty of binding by

providing a rigid hydrophobic bulk.

Sigma Receptor Ligands
Sigma-1 (σ1) receptors bind promiscuously to amines flanked by hydrophobic regions. 4-

Cyclohexylpiperidine provides the necessary cationic center (at physiological pH) and the

hydrophobic tail required for high-affinity σ1 binding.
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Lipophilicity Tuning
Replacing a phenyl group with a cyclohexyl group typically increases LogP by ~2.5 units and

eliminates π-π stacking interactions, replacing them with van der Waals interactions. This is a

strategic "bioisostere" switch to improve blood-brain barrier (BBB) penetration.
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Caption: Structure-Activity Relationship (SAR) mapping of the 4-cyclohexylpiperidine scaffold.

Safety & Handling
Signal Word:WARNING Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocol:

PPE: Wear nitrile gloves and safety goggles.

Inhalation: Handle in a fume hood to avoid inhaling dust.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) if possible, as

hydrochloride salts can be hygroscopic over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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